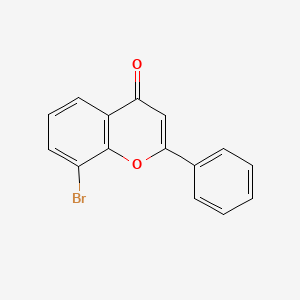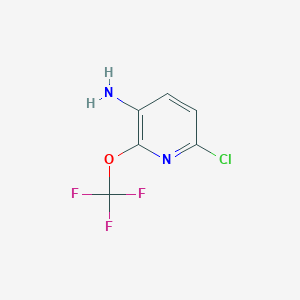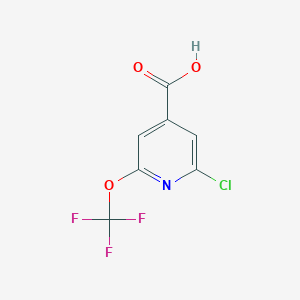![molecular formula C16H14O2 B3186288 4-[2-(4-Formylphenyl)ethyl]benzaldehyde CAS No. 1220-08-2](/img/structure/B3186288.png)
4-[2-(4-Formylphenyl)ethyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Formylphenyl)ethyl]benzaldehyde is a chemical compound with the molecular formula C16H10O2 . It has a molecular weight of 234.25 .
Molecular Structure Analysis
The molecular structure of 4-[2-(4-Formylphenyl)ethyl]benzaldehyde consists of a benzene ring with an ethyl group and a formyl group attached to it . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
4-[2-(4-Formylphenyl)ethyl]benzaldehyde has a predicted melting point of 213-214 °C and a predicted boiling point of 425.4±30.0 °C . Its predicted density is 1.21±0.1 g/cm3 .Safety And Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects . The exact safety and hazard information for 4-[2-(4-Formylphenyl)ethyl]benzaldehyde may vary and should be obtained from a reliable source.
properties
CAS RN |
1220-08-2 |
|---|---|
Product Name |
4-[2-(4-Formylphenyl)ethyl]benzaldehyde |
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[2-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H,1-2H2 |
InChI Key |
OIFGRECGCKJKMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

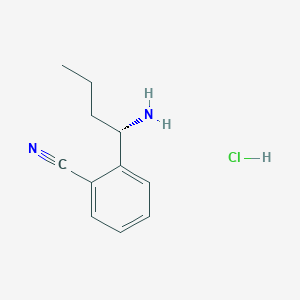
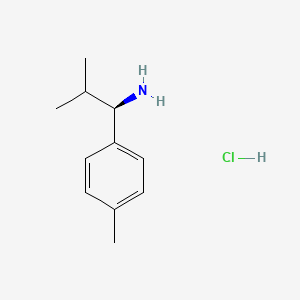
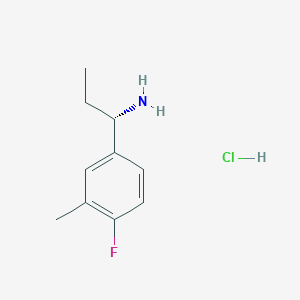
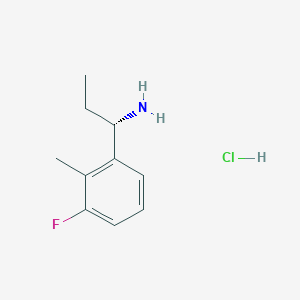



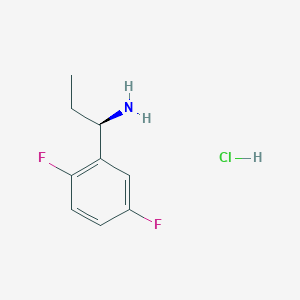
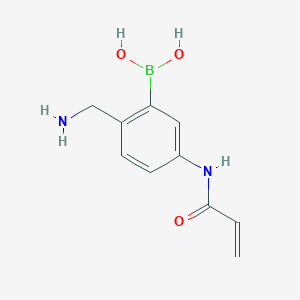
![3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid](/img/structure/B3186269.png)
